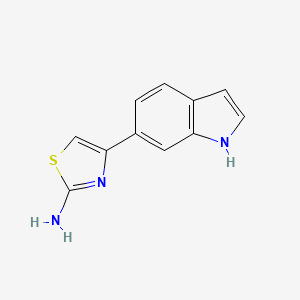

4-(1H-indol-6-yl)-1,3-thiazol-2-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1H-indol-6-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)8-2-1-7-3-4-13-9(7)5-8/h1-6,13H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEURNFWCRSLNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rationale for Research on Indole Thiazole Hybrid Scaffolds in Medicinal Chemistry

The rationale for exploring indole-thiazole hybrid scaffolds is firmly rooted in the established pharmacological profiles of their constituent moieties. The indole (B1671886) nucleus is a cornerstone in numerous natural products and synthetic drugs, exhibiting a vast array of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, the 2-aminothiazole (B372263) ring is a key structural component in a multitude of bioactive compounds, contributing to their therapeutic efficacy.

The molecular hybridization of these two entities is a deliberate strategy to create novel chemical entities with potentially synergistic or enhanced biological activities. This approach aims to leverage the distinct binding interactions of each scaffold with various biological targets, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. For instance, indole-based compounds are recognized as potent and selective kinase inhibitors, which are crucial in cancer signaling pathways, while thiazole-containing molecules demonstrate a broad range of pharmacological effects. The combination of these privileged structures may result in synergistic effects, allowing for the targeting of multiple pathways implicated in diseases like cancer.

Historical Development and Therapeutic Relevance of 2 Aminothiazole Derivatives in Drug Discovery

The 2-aminothiazole (B372263) scaffold has a rich history in drug discovery, serving as a versatile building block for the development of a diverse range of therapeutic agents. Its journey from a simple heterocyclic compound to a key component of clinically approved drugs underscores its therapeutic relevance.

Historically, the synthesis of 2-aminothiazole derivatives, often achieved through the well-established Hantzsch thiazole (B1198619) synthesis, has provided medicinal chemists with a robust platform for structural modifications. This has led to the discovery of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.

A prime example of the therapeutic success of this scaffold is the multi-kinase inhibitor Dasatinib, a potent anticancer drug used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. Dasatinib features a 2-aminothiazole core, which is crucial for its binding to the ATP-binding pocket of target kinases. The development of such impactful drugs has solidified the 2-aminothiazole moiety as a "privileged structure" in medicinal chemistry, continually inspiring the design and synthesis of new analogs with improved therapeutic profiles.

Current Research Landscape and Unexplored Potential of 4 1h Indol 6 Yl 1,3 Thiazol 2 Amine and Its Analogs

Strategic Approaches to 2-Aminothiazole (B372263) Ring Formation

The construction of the 2-aminothiazole ring is a cornerstone of this synthesis. Several classical and modern methods are available, each with its own set of advantages and adaptations.

Hantzsch Thiazole Synthesis and its Adaptations for 2-Aminothiazoles

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely utilized and versatile method for the formation of thiazole rings. The classical approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazoles, thiourea (B124793) is used as the thioamide component.

The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular condensation and subsequent dehydration to yield the 2-aminothiazole ring.

Adaptations for Indole-Containing Thiazoles:

To synthesize this compound via the Hantzsch reaction, a key starting material is a 6-(α-haloacetyl)indole. The synthesis of this precursor is a critical step and is discussed in section 2.2. Once the 6-(2-haloacetyl)-1H-indole is obtained, its reaction with thiourea under various conditions can afford the target compound.

Modern adaptations of the Hantzsch synthesis often employ microwave irradiation to accelerate the reaction, reduce reaction times, and improve yields. For instance, microwave-assisted synthesis has been successfully used for various N-phenyl-4-(substituted)thiazol-2-amines. nih.gov Additionally, reactions can be performed in microreactor systems, allowing for precise control over reaction conditions. clockss.org

| Reagent 1 | Reagent 2 | Conditions | Product | Reference |

| α-Haloketone | Thiourea | Ethanol (B145695), Reflux | 2-Aminothiazole | researchgate.net |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | Substituted Thioureas | Microwave | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | nih.gov |

| Ring-substituted 2-bromoacetophenones | 1-Substituted-2-thioureas | Microreactor, 70 °C | 2-Aminothiazoles | clockss.org |

One-Pot Multicomponent Reactions for Thiazole Core Generation

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single synthetic operation. These reactions are highly desirable as they often reduce the number of purification steps and the generation of waste.

For the synthesis of 2-aminothiazoles, a one-pot approach can involve the in situ formation of the α-haloketone followed by its reaction with thiourea. For example, a mixture of an aromatic ketone, a halogenating agent like N-Bromosuccinimide (NBS), and thiourea can be reacted under microwave irradiation in a green solvent system like polyethylene (B3416737) glycol (PEG)-400 and water to yield 4-aryl-2-aminothiazoles. researchgate.net This strategy could be adapted by starting with 6-acetylindole.

Another one-pot strategy involves the reaction of aromatic methyl ketones with thiourea in the presence of copper(II) bromide, which facilitates both α-bromination and subsequent cyclization. clockss.org

| Ketone | Halogen Source | Thioamide | Conditions | Product | Reference |

| Aromatic Ketones | NBS | Thioureas | Microwave, PEG-400/Water | 4-Aryl-2-aminothiazoles | researchgate.net |

| Aromatic Methyl Ketones | Copper(II) Bromide | Thiourea/N-substituted thioureas | Refluxing EtOAc | 2-Aminothiazole derivatives | clockss.org |

| Salicylaldehyde, Malononitrile, Indole | N,N'-dioxide-Zn(II) complex | - | One-pot | 2-Amino-4-(indol-3-yl)-4H-chromenes | researchgate.net |

Cyclization Reactions Involving Thiourea and α-Haloketones

This method is essentially the Hantzsch synthesis but focuses on the cyclization step as the key bond-forming event. The reaction of an α-haloketone with thiourea is a robust method for constructing the 2-aminothiazole ring. nih.gov The versatility of this reaction allows for the synthesis of a wide range of substituted 2-aminothiazoles by varying the substituents on both the α-haloketone and the thiourea. researchgate.net

In the context of synthesizing this compound, the crucial α-haloketone precursor would be 2-halo-1-(1H-indol-6-yl)ethan-1-one. The cyclization with thiourea would then lead to the desired product. The reaction conditions can vary, from refluxing in ethanol to room temperature reactions in solvents like acetone. researchgate.net The choice of solvent and temperature can influence the reaction rate and yield.

Functionalization and Regioselective Synthesis of the Indole Moiety

The successful synthesis of this compound is heavily reliant on the ability to selectively functionalize the indole ring at the C6 position. This is a challenging task due to the inherent reactivity of the indole nucleus, which typically favors substitution at the C3 position.

Strategies for Introducing the Indolyl Group at Position 4 of the Thiazole Ring

One synthetic strategy involves constructing the 2-aminothiazole ring first, followed by the introduction of the indol-6-yl moiety at the C4 position. This can be achieved through cross-coupling reactions. For example, a 4-halo-2-aminothiazole could be coupled with an indol-6-ylboronic acid or a related organometallic reagent under palladium catalysis (e.g., Suzuki coupling).

Alternatively, a more direct approach involves starting with an indole derivative that already contains the necessary functionality to build the thiazole ring. A key intermediate for the Hantzsch synthesis, as mentioned earlier, is a 6-(α-haloacetyl)indole. The synthesis of this intermediate is paramount.

Methods for Regioselective Substitution on the Indole Nucleus, Specifically at Position 6

Achieving regioselective C6 functionalization of the indole ring often requires the use of directing groups or specific catalysts to overcome the natural C3-selectivity.

Directing Group Strategies:

N-Protecting Groups as Directing Groups: The choice of a suitable protecting group on the indole nitrogen can influence the regioselectivity of electrophilic substitution. While many protecting groups direct to other positions, specific groups can facilitate C6 functionalization. For instance, the use of a removable "U-shaped" template has been developed for C6-alkenylation. derpharmachemica.com

Transition-Metal Catalysis with Directing Groups: Chelation-assisted C-H activation has emerged as a powerful tool for regioselective functionalization. By installing a directing group at the N1 or C7 position, a transition metal catalyst can be directed to activate the C6-H bond.

Ruthenium(II)-catalyzed C6 alkylation of indole-7-carboxamides with maleimides has been reported, demonstrating the utility of a C7 directing group. wikipedia.orgresearchgate.net

A copper-catalyzed direct C6-arylation of indoles has been achieved using an N–P(O)tBu2 directing group. nih.gov

Metal-Free Approaches:

Brønsted Acid Catalysis: A metal-free catalytic approach for the remote C6-functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters has been developed using catalytic amounts of a Brønsted acid. derpharmachemica.comfrontiersin.org

Synthesis of 6-Acetylindole as a Precursor:

A practical route to the target molecule involves the synthesis of 6-acetylindole. This can be achieved through various methods, including Friedel-Crafts acylation of an appropriately protected indole. Once 6-acetylindole is obtained, it can be α-halogenated to give the key 6-(2-haloacetyl)-1H-indole intermediate required for the Hantzsch thiazole synthesis.

| Functionalization Type | Method | Key Features | Reference |

| C6-Alkylation | Ruthenium(II)-catalysis | Requires indole-7-carboxamide as a directing group. | wikipedia.orgresearchgate.net |

| C6-Arylation | Copper-catalysis | Utilizes an N–P(O)tBu2 directing group. | nih.gov |

| C6-Functionalization | Brønsted acid catalysis | Metal-free approach for 2,3-disubstituted indoles. | derpharmachemica.comfrontiersin.org |

By combining these strategic approaches for 2-aminothiazole ring formation with the regioselective functionalization of the indole nucleus, synthetic routes to this compound and its analogues can be effectively designed and executed.

Coupling Reactions and Linkage Formation between Indole and Thiazole Scaffolds

The construction of the this compound scaffold can be primarily achieved through two strategic bond formations: the construction of the thiazole ring onto a pre-functionalized indole (Hantzsch synthesis) or the coupling of pre-existing indole and thiazole moieties (cross-coupling reactions).

Hantzsch Thiazole Synthesis: This classical and widely employed method for thiazole synthesis involves the condensation of an α-haloketone with a thiourea. researchgate.net For the synthesis of the target compound, this would involve the reaction of 2-bromo-1-(1H-indol-6-yl)ethanone with thiourea. The requisite α-haloketone can be prepared from 6-acetyl-1H-indole via bromination. This approach builds the thiazole ring directly onto the indole-6-position.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers powerful tools for the formation of carbon-carbon bonds between aromatic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly relevant. nih.gov This strategy involves the reaction of a halogenated indole derivative with a thiazole-boronic acid or ester, or vice versa. For instance, 6-bromo-1H-indole could be coupled with 2-amino-4-(boronic acid)thiazole under palladium catalysis. The choice of catalyst, ligand, and base is crucial for achieving high yields. nih.gov

Another palladium-catalyzed approach is the direct C-H activation/functionalization, which avoids the need for pre-functionalized starting materials, thus improving atom economy. researchgate.net This could potentially involve the direct coupling of 1H-indole with a halogenated 2-aminothiazole at the C-6 position, although regioselectivity can be a challenge.

Optimization of Reaction Parameters and Yields for Efficient Synthesis

The efficiency of any synthetic route is highly dependent on the careful optimization of reaction parameters. For the synthesis of this compound and its analogs, key parameters to consider include the choice of solvent, temperature, reaction time, and catalyst system.

For Hantzsch Thiazole Synthesis: The choice of solvent can significantly impact the reaction rate and yield. Alcohols such as ethanol or isopropanol (B130326) are commonly used. researchgate.net The reaction temperature is also a critical factor, with reactions often performed at reflux. nih.gov The use of a catalyst, such as molecular iodine, has been shown to accelerate the reaction and allow for milder conditions. researchgate.net

Interactive Data Table: Optimization of Hantzsch Thiazole Synthesis for Analogous Compounds

| Entry | α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-1-phenylethanone | Thiourea | Ethanol | Reflux | 8 | 75 |

| 2 | 2-Chloro-1-(p-tolyl)ethanone | Thiourea | Methanol | Reflux | 10 | 68 |

| 3 | 2-Bromo-1-(naphthalen-2-yl)ethanone | Thiourea | Isopropanol | Reflux | 6 | 82 |

| 4 | 2-Bromo-1-phenylethanone | Thiourea (Iodine cat.) | Ethanol | 50 | 0.5 | 95 |

Note: The data in this table is representative of Hantzsch thiazole syntheses for analogous compounds and is intended to illustrate the impact of different reaction parameters.

For Palladium-Catalyzed Cross-Coupling Reactions: The success of a Suzuki-Miyaura coupling hinges on the selection of the palladium catalyst, ligand, and base. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. nih.gov The choice of ligand can influence the efficiency of the catalytic cycle. A variety of inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are employed to facilitate the transmetalation step. The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

Interactive Data Table: Optimization of Suzuki-Miyaura Coupling for Indole Analogs

| Entry | Indole Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 5-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 2 | 6-Bromoindole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 92 |

| 3 | 4-Iodoindole | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | DMF/H₂O | 90 | 88 |

Note: This table presents data from Suzuki-Miyaura couplings of various indole derivatives to showcase the influence of different catalytic systems and conditions.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be effectively applied to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. connectjournals.com The Hantzsch synthesis of aminothiazoles has been shown to be highly efficient under microwave conditions, sometimes reducing reaction times from hours to minutes. nih.govbepls.com This technique can also be applied to palladium-catalyzed coupling reactions.

Use of Greener Solvents: The choice of solvent is a key consideration in green chemistry. Water is an ideal green solvent, and efforts have been made to perform Hantzsch and coupling reactions in aqueous media. researchgate.net Other green solvents include ethanol, which is derived from renewable resources, and supercritical fluids.

Catalyst-Free and Solvent-Free Conditions: In some cases, reactions can be performed under solvent-free conditions, for example, by grinding the reactants together (mechanochemistry) or by heating a neat mixture of reactants. mdpi.com Catalyst-free versions of the Hantzsch reaction have also been reported, further enhancing the green credentials of the synthesis. researchgate.net

Interactive Data Table: Green Chemistry Approaches to Thiazole Synthesis

| Entry | Reaction Type | Green Approach | Conditions | Time | Yield (%) |

| 1 | Hantzsch Synthesis | Microwave Irradiation | Ethanol, 150W | 5 min | 92 |

| 2 | Hantzsch Synthesis | Aqueous Media | Water, Reflux | 20 h | 85 |

| 3 | Hantzsch Synthesis | Solvent-Free | Grinding, Room Temp | 15 min | 88 |

| 4 | Suzuki Coupling | Microwave Irradiation | Ethanol/H₂O, 120W | 10 min | 90 |

Note: The data presented in this table is based on reported green synthetic methods for various thiazole derivatives and illustrates the potential for applying these principles to the synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton and carbon atoms within a molecule.

In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct chemical shifts (δ) based on their electronic environments. The analysis of a related compound, 4-(indol-3-yl)thiazol-2-amine, shows the NH proton of the indole ring resonating significantly downfield, between δ 11.59–12.01 ppm, due to deshielding effects. mdpi.com The protons of the primary amine group (-NH₂) on the thiazole ring are expected to appear as a broad singlet around δ 6.6–6.8 ppm. mdpi.com

The single proton on the thiazole ring (H-5') is anticipated to appear as a singlet, typically in the range of δ 6.2–6.5 ppm. mdpi.com The protons on the indole ring will show a more complex pattern. The H-2 proton, adjacent to the indole nitrogen, would likely be a singlet or a finely split multiplet. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-7) would appear in the aromatic region (approximately δ 7.0-8.0 ppm), with their specific shifts and coupling patterns determined by their positions relative to the thiazole substituent at the C-6 position.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole-NH | ~11.0 - 12.0 | Broad Singlet |

| Indole H-2 | ~7.2 - 7.5 | Singlet / Triplet |

| Indole H-3 | ~6.5 - 6.8 | Triplet |

| Indole H-4, H-5, H-7 | ~7.0 - 8.0 | Multiplets |

| Thiazole H-5' | ~6.8 - 7.2 | Singlet |

This interactive table outlines the predicted proton NMR assignments.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For analogous 2-aminothiazole structures, the C-2' carbon (bearing the amino group) is highly deshielded, with its signal appearing as far downfield as δ 167.11–167.34 ppm. mdpi.com The other thiazole carbons, C-4' and C-5', are expected in the range of δ 100-150 ppm. asianpubs.org

The eight carbon atoms of the indole ring will resonate in characteristic regions. The carbons of the benzene moiety (C-4, C-5, C-6, C-7, C-3a, C-7a) will appear in the aromatic region (δ 110-140 ppm). The C-2 and C-3 carbons of the pyrrole (B145914) ring are typically found further upfield in the aromatic region. The attachment of the thiazole ring at the C-6 position will influence the chemical shifts of the surrounding carbons, particularly C-5, C-7, and C-7a.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C-2' | ~165 - 170 |

| Thiazole C-4' | ~145 - 150 |

| Thiazole C-5' | ~100 - 110 |

| Indole C-2 | ~120 - 125 |

| Indole C-3 | ~100 - 105 |

This interactive table outlines the predicted carbon-13 NMR assignments.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉N₃S), the calculated monoisotopic mass is approximately 215.05 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 215. A key fragmentation pathway would likely involve the cleavage of the bond between the indole and thiazole rings. researchgate.net High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), would show a prominent ion for the protonated molecule ([M+H]⁺) at m/z 216.06, confirming the molecular formula C₁₁H₉N₃S with high accuracy. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The spectrum of this compound is expected to show several key absorption bands. The N-H stretching vibrations of the indole NH and the primary amine NH₂ groups would appear as distinct bands in the 3100-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching is expected just above 3000 cm⁻¹. vscht.cz The C=N and C=C stretching vibrations from the thiazole and indole rings would produce a series of sharp bands in the 1500-1650 cm⁻¹ region. researchgate.net

Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | ~3400 |

| Amine N-H | Symmetric & Asymmetric Stretch | ~3350 - 3150 |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| C=N / C=C | Ring Stretch | ~1650 - 1500 |

This interactive table lists the predicted key infrared absorption frequencies.

X-ray Crystallography for Precise Three-Dimensional Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. While no crystal structure for this compound is currently available in public databases, analysis of similar indole-thiazole derivatives provides insight into its likely structural features. researchgate.netjyu.fimdpi.com

Such an analysis would confirm the connectivity of the atoms and provide precise bond lengths and angles. A key conformational feature would be the dihedral angle between the planes of the indole and thiazole rings. In related structures, this angle can vary, indicating some degree of rotational freedom around the C6-C4' single bond. mdpi.com The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the indole NH and the amine NH₂ groups. mdpi.com

Chromatographic Techniques (e.g., TLC, LCMS) for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of synthesized compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a chemical reaction and to determine the purity of the product. nih.gov For a moderately polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would serve as the mobile phase. The compound's retention factor (Rf) value would be used to track its presence, and visualization could be achieved under UV light (254 nm) due to the aromatic nature of the molecule.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This technique is invaluable for confirming both the purity and identity of the target compound in a single analysis. nih.gov The compound would be separated from impurities on a reverse-phase column (e.g., C18), and the mass spectrometer would provide real-time mass data, confirming the presence of the ion corresponding to the molecular weight of the product. nih.govnih.gov

Computational and in Silico Investigations of 4 1h Indol 6 Yl 1,3 Thiazol 2 Amine and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These calculations provide a theoretical framework for understanding molecular reactivity, stability, and intermolecular interactions.

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO Energy Gaps)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

While specific DFT calculations for 4-(1H-indol-6-yl)-1,3-thiazol-2-amine are not extensively reported in the literature, studies on closely related isomers and analogues provide valuable insights. For instance, DFT analysis of 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amine, a structural isomer, reveals the distribution of electron density and the energies of its frontier orbitals. In such systems, the HOMO is typically delocalized over the electron-rich indole (B1671886) ring and the thiazole (B1198619)/thiadiazole moiety, while the LUMO is also distributed across the heterocyclic system.

Table 1: Representative HOMO-LUMO Energy Gaps for Analogous Indolyl-Thiazole/Thiadiazole Scaffolds (Hypothetical Data Based on Literature Trends)

| Compound/Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amine | -5.8 | -1.2 | 4.6 |

| 4-(1H-indol-3-yl)-1,3-thiazol-2-amine | -5.6 | -1.1 | 4.5 |

| 4-(1H-indol-5-yl)-1,3-thiazol-2-amine | -5.7 | -1.3 | 4.4 |

Note: The data in this table is illustrative and based on general trends observed in the literature for similar compounds. Actual values for this compound would require specific DFT calculations.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP map is expected to show a high negative potential around the nitrogen atoms of the thiazole and indole rings, as well as the exocyclic amino group, highlighting their potential as hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the nitrogen atoms (N-H) of the indole and amino groups would exhibit a positive potential, indicating their role as hydrogen bond donors. Understanding the ESP is crucial for predicting how the molecule will interact with biological targets such as proteins and enzymes.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

Prediction of Binding Modes and Affinities with Receptor Proteins

Docking simulations of this compound and its analogues into the active sites of various enzymes can reveal potential binding modes and estimate the binding affinity, often expressed as a docking score or binding energy. The indole and thiazole moieties are known to participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

For example, in docking studies of 4-(indol-3-yl)thiazole-2-amines against microbial targets like E. coli MurB, the indole ring often forms hydrophobic interactions with nonpolar residues in the active site, while the aminothiazole portion can form hydrogen bonds with key amino acid residues. nih.govnih.gov The specific binding mode of this compound would depend on the topology and amino acid composition of the target protein's active site.

Identification of Potential Biological Targets and Binding Sites

By performing docking studies against a panel of known biological targets, it is possible to identify potential proteins that this compound may interact with. This "reverse docking" approach can help in identifying potential therapeutic applications or off-target effects. For instance, indolylthiazole derivatives have been investigated for their potential as antimicrobial agents, and docking studies have implicated enzymes involved in bacterial cell wall synthesis as potential targets. nih.govnih.gov Other potential targets could include protein kinases, which are often implicated in cancer and inflammatory diseases, given that indole and thiazole are common scaffolds in kinase inhibitors.

Table 2: Potential Biological Targets for Indolyl-Thiazole Derivatives Identified Through Molecular Docking of Analogues

| Potential Target Class | Specific Example | Key Interactions Observed for Analogues |

| Bacterial Enzymes | E. coli MurB | Hydrogen bonding with active site residues, hydrophobic interactions with the indole ring. nih.govnih.gov |

| Fungal Enzymes | Cytochrome P450 51 (CYP51) | Coordination with the heme iron, hydrophobic interactions within the active site. nih.gov |

| Protein Kinases | PIM2 Kinase | Hydrogen bonds with the hinge region, hydrophobic interactions in the ATP-binding pocket. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a set of aligned molecules is used to generate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. researchgate.net These fields are then correlated with the biological activity data to build a predictive model.

For a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives, 3D-QSAR studies have been performed to understand their inhibitory activity against PIM2 kinase. researchgate.net Such studies generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a contour map might indicate that a bulky, electropositive substituent at a particular position on the indole ring would be beneficial for activity.

While a specific QSAR model for this compound is not available, the principles derived from studies on its analogues are applicable. A QSAR model for a series of this compound analogues would likely highlight the importance of the substitution pattern on the indole ring and the nature of any substituents on the thiazole ring in determining their biological activity. The development of such a model would require the synthesis and biological testing of a diverse set of analogues.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Steric | Molecular weight, molar refractivity | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes |

| Topological | Connectivity indices | Branching and shape of the molecular graph |

Two-Dimensional (2D-QSAR) Approaches

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) studies are fundamental in correlating the physicochemical properties of a series of compounds with their biological activities. In the context of this compound and its analogues, 2D-QSAR models are developed to predict the therapeutic efficacy based on descriptors calculated from the 2D structure of the molecules.

The process typically involves the generation of a dataset of analogues with varying substituents on the indole and thiazole rings. For each analogue, a range of molecular descriptors are calculated, including electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then employed to derive a mathematical equation that links these descriptors to the observed biological activity (e.g., IC50 values).

A hypothetical 2D-QSAR study on a series of this compound analogues might yield an equation similar to:

log(1/IC50) = 0.75 * logP - 0.23 * MW + 1.5 * HBD + 2.1

This equation would suggest that biological activity increases with higher lipophilicity (logP) and a greater number of hydrogen bond donors (HBD), while it decreases with an increase in molecular weight (MW). Such models are instrumental in guiding the synthesis of new analogues with potentially enhanced activity.

Table 1: Hypothetical 2D-QSAR Data for this compound Analogues

| Compound | logP | Molecular Weight ( g/mol ) | Hydrogen Bond Donors | Predicted log(1/IC50) |

| Analogue 1 | 2.5 | 215.28 | 3 | 5.32 |

| Analogue 2 | 3.1 | 229.31 | 3 | 5.75 |

| Analogue 3 | 2.8 | 243.34 | 2 | 4.89 |

| Analogue 4 | 3.5 | 257.37 | 2 | 5.23 |

Three-Dimensional (3D-QSAR) Methodologies

Building upon 2D-QSAR, three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies consider the 3D conformation of molecules, providing a more detailed understanding of ligand-receptor interactions. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Interaction Field Analysis (CoMSIA) are commonly used.

In a typical 3D-QSAR study of this compound analogues, the molecules are first aligned based on a common scaffold. Then, steric and electrostatic fields are calculated around each molecule. CoMFA and CoMSIA generate contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For instance, a contour map might indicate that a bulky, electropositive substituent at a specific position on the indole ring would be favorable for activity, whereas a small, electronegative group at another position on the thiazole ring would be detrimental.

These 3D-QSAR models provide a visual and quantitative guide for optimizing the lead compound. The resulting models are often statistically robust, with high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²), indicating good predictive power.

Table 2: Representative 3D-QSAR Model Parameters for this compound Analogues

| Parameter | CoMFA | CoMSIA |

| q² | 0.65 | 0.72 |

| r² | 0.92 | 0.95 |

| Steric Contribution | 55% | 45% |

| Electrostatic Contribution | 45% | 55% |

In Silico Pharmacokinetic Parameter Prediction and General Drug-Likeness Assessment

Various computational models and rules, such as Lipinski's Rule of Five, are applied to predict the oral bioavailability and other pharmacokinetic parameters. These predictions are based on molecular properties like molecular weight, logP, number of hydrogen bond donors, and number of hydrogen bond acceptors. For instance, a compound is generally considered to have good oral bioavailability if it has a molecular weight under 500 Da, a logP less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov

Software platforms can also predict properties such as aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. These predictions help in identifying potential liabilities early in the drug discovery pipeline, allowing for modifications to improve the pharmacokinetic profile of the lead compound.

Table 3: Predicted In Silico ADME Properties and Drug-Likeness of this compound

| Parameter | Predicted Value | Acceptable Range |

| Molecular Weight | 215.28 | < 500 |

| logP | 2.7 | < 5 |

| Hydrogen Bond Donors | 3 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Aqueous Solubility | Moderate | High to Moderate |

| BBB Permeability | Low | Low to Moderate |

| CYP2D6 Inhibition | Unlikely | Unlikely |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Evaluation

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its biological target at an atomic level. These simulations model the movement of atoms and molecules over time, offering insights into the conformational changes of both the ligand and the receptor upon binding. nih.gov

In a typical MD simulation study, the ligand is docked into the active site of the target protein. The resulting complex is then placed in a simulated physiological environment (e.g., a water box with ions). The simulation is run for a period of nanoseconds to microseconds, and the trajectory of the complex is analyzed.

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over time. A stable complex will show minimal fluctuations in RMSD. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are involved in ligand binding. Furthermore, analysis of hydrogen bonds and other non-covalent interactions throughout the simulation can reveal the key residues responsible for anchoring the ligand in the binding pocket. This information is invaluable for understanding the mechanism of action and for designing mutations to probe the binding site or to improve ligand affinity.

Table 4: Illustrative Molecular Dynamics Simulation Results for this compound in a Target Binding Site

| Parameter | Average Value | Interpretation |

| Protein RMSD | 1.5 Å | Stable protein conformation |

| Ligand RMSD | 0.8 Å | Stable ligand binding pose |

| Key H-Bonding Residues | Asp120, Gln155, Tyr210 | Critical for ligand recognition |

| Average H-Bonds | 3.2 | Strong hydrogen bonding network |

Biological Activity Spectrum and Mechanistic Investigations of 4 1h Indol 6 Yl 1,3 Thiazol 2 Amine Derivatives

In Vitro Assessment of Pharmacological Activities

Antimicrobial Activity Evaluation (Antibacterial, Antifungal, Antitubercular)

Derivatives of 4-(indol-3-yl)thiazol-2-amines, close structural isomers of the title compound, have demonstrated a broad spectrum of antimicrobial activities. nih.gov These compounds have been evaluated against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov

Systematic screening of a series of 4-(indol-3-yl)thiazole-2-amine derivatives revealed significant antibacterial potency. In one study, indole-based thiazoles showed MIC values ranging from 0.06 to 1.88 mg/mL and MBC values from 0.12 to 3.75 mg/mL against a panel of bacteria. nih.gov The most promising compound, designated 5x, exhibited MIC values of 0.06–0.12 mg/mL and MBC values of 0.12–0.23 mg/mL. nih.gov Notably, Staphylococcus aureus was found to be the most resistant strain, while Salmonella Typhimurium was the most sensitive. nih.govresearchgate.net When tested against resistant strains, several of these compounds were found to be more potent against Methicillin-resistant S. aureus (MRSA) than the reference drug ampicillin (B1664943). nih.govresearchgate.net

The antifungal activity of some of these compounds was found to be equipotent or superior to the reference agents bifonazole (B1667052) and ketoconazole. nih.gov Compound 5g was identified as the most potent antifungal agent in its series. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected 4-(Indol-3-yl)thiazole-2-amine Derivatives nih.gov

| Compound | MIC Range (mg/mL) | MBC Range (mg/mL) | Notes |

|---|---|---|---|

| Indole-based Thiazoles (General) | 0.06–1.88 | 0.12–3.75 | Active against a range of Gram (+) and Gram (-) bacteria. |

| Compound 5x | 0.06–0.12 | 0.12–0.23 | Most promising compound in the series. |

| Compound 5d | - | - | Followed 5x and 5m in potency. |

| Compound 5m | - | - | Followed 5x in potency. |

| Compound 5u | 0.47–3.75 | 0.94–3.75 | Lowest activity in the series. |

Biofilms represent a significant challenge in treating bacterial infections due to their inherent resistance to conventional antibiotics. Certain thiazole (B1198619) nortopsentin analogues, which incorporate the indole-thiazole core, have been identified as potent inhibitors of bacterial biofilm formation. nih.govresearchgate.net These compounds were particularly effective against staphylococcal strains. nih.gov The most active derivatives demonstrated IC₅₀ values for biofilm inhibition against Staphylococcus aureus ATCC 25923 in the low micromolar range, from 0.40 to 2.03 µM. researchgate.net Importantly, these compounds inhibit biofilm formation without affecting the growth of the bacteria in their planktonic (free-living) form, indicating a specific anti-virulence mechanism. nih.govresearchgate.net

In a separate study, compounds 5m and 5x from the 4-(indol-3-yl)thiazole-2-amine series were identified as superior inhibitors of biofilm formation when compared to ampicillin and streptomycin. nih.govresearchgate.net

Anticancer and Antiproliferative Activity Evaluation against Various Cancer Cell Lines

The indole-thiazole scaffold is a key feature in many compounds designed as anticancer agents. jpionline.org A series of novel N-thiazolyl-indole-2-carboxamide derivatives demonstrated significant cytotoxicity against various cancer cell lines. acs.org Specifically, compounds 6i and 6v showed potent activity against the MCF-7 breast cancer cell line, with IC₅₀ values of 6.10 µM and 6.49 µM, respectively. acs.org

In another study, newly synthesized thiazole derivatives were evaluated for their antiproliferative activity against MCF-7 and HepG2 (liver cancer) cell lines. mdpi.com Compound 4c from this series was found to be the most active, with IC₅₀ values of 2.57 µM in MCF-7 cells and 7.26 µM in HepG2 cells, which was more potent than the standard drug Staurosporine. mdpi.com This compound also showed potent inhibition of the VEGFR-2 enzyme with an IC₅₀ of 0.15 µM. mdpi.com

Furthermore, hybrid molecules combining the thiazole heterocycle with amino acids have been tested for cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.govrsc.org Several of these compounds displayed good cytotoxicity, with IC₅₀ values ranging from 2.07 to 8.51 µM, comparable to the positive control 5-fluorouracil. nih.govrsc.org

Table 2: Anticancer Activity of Selected Indole-Thiazole Derivatives

| Compound Series | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| N-thiazolyl-indole-2-carboxamides | 6i | MCF-7 (Breast) | 6.10 ± 0.4 | acs.org |

| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | acs.org | |

| Substituted Thiazoles | 4c | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.com |

| HepG2 (Liver) | 7.26 ± 0.44 | |||

| Thiazole-Amino Acid Hybrids | Multiple Compounds | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 2.07–8.51 | nih.govrsc.org |

Anti-inflammatory Activity Profiling via Enzyme and Cellular Assays

Derivatives containing the indole (B1671886) and thiazole moieties have been investigated for their potential to modulate inflammatory pathways. dntb.gov.ua Research has focused on their ability to inhibit key enzymes and cellular responses involved in inflammation.

One study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that most of the synthesized compounds effectively inhibited the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. rsc.org Specifically, they suppressed the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). rsc.org Compound 13b was identified as the most potent anti-inflammatory agent in this series. rsc.org

Other research has focused on the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical to the inflammatory cascade. nih.gov Certain 4-substituted thiazole analogues have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov Similarly, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were evaluated as direct 5-LOX inhibitors, with one compound showing an IC₅₀ value of 127 nM. nih.gov In vivo studies using the carrageenan-induced paw edema model, a standard method for assessing anti-inflammatory activity, have confirmed the effectiveness of certain thiazole derivatives. frontiersin.orgijastnet.com

Receptor Agonism/Antagonism and Binding Affinity Studies (e.g., Dopamine (B1211576) Receptors, GPER)

Indole-thiazole derivatives have been designed and evaluated as ligands for specific G protein-coupled receptors (GPCRs), demonstrating their potential to modulate cellular signaling pathways.

G Protein-Coupled Estrogen Receptor (GPER): A series of indole-thiazole derivatives were identified as agonists for GPER, a promising target for certain types of breast cancer. nih.gov Three compounds in the series were shown to increase cAMP levels similarly to the known GPER-selective agonist G-1. nih.gov Compound 5 was found to be selective for GPER over classical estrogen receptors (α and β) and inhibited breast cancer cell proliferation at levels comparable to G-1. nih.gov

Dopamine Receptors: The indole-thiazole framework has been incorporated into ligands targeting dopamine D2 and D3 receptors, which are implicated in neurological disorders like Parkinson's disease. nih.gov Structure-activity relationship studies on a series of N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives led to the development of highly potent and selective compounds. nih.gov The lead compound, (-)-21a, exhibited very high affinity for both D2 and D3 receptors and acted as a full agonist. nih.gov Another compound, (-)-34, was identified as a partial agonist. nih.gov A dopamine agonist is a compound that activates dopamine receptors. wikipedia.org

Table 3: Receptor Binding and Functional Activity of Indole-Thiazole Derivatives nih.gov

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy (Emax) |

|---|---|---|---|---|

| (-)-21a | Dopamine D2 | 16.4 | 3.23 | Full Agonist |

| Dopamine D3 | 1.15 | 1.41 | Full Agonist | |

| (-)-34 | Dopamine D2 | - | 21.6 | 27% (Partial Agonist) |

| Dopamine D3 | - | 10.9 | - |

Enzyme Inhibition Profiling

Derivatives of indolyl-thiazole have been investigated for their ability to inhibit various enzymes implicated in disease pathogenesis.

Kinases, Cyclooxygenase (COX)/Lipoxygenase (LOX) Pathways, Glycosidases, DprE1:

Cyclooxygenase (COX)/Lipoxygenase (LOX) Pathways: A study on N,4-diaryl-1,3-thiazole-2-amines, which share a similar structural scaffold, revealed their potential as multi-target inhibitors of eicosanoid metabolism. nih.gov Eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are key mediators of inflammation and are produced by the COX and LOX pathways, respectively. nih.gov Certain derivatives were found to be potent inhibitors of 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2), enzymes crucial for the inflammatory process. nih.gov For instance, the compound 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol (ST-1705) was identified as a potent and selective 5-LO and COX-2 inhibitor. nih.gov Another compound, 2-(4-phenyl)thiazol-2-ylamino)phenol (ST-1355) , demonstrated multi-target activity against 5-, 12-, 15-lipoxygenase, and COX-1/-2. nih.gov

Other Enzyme Inhibition: While specific data on kinase, glycosidase, and DprE1 inhibition by 4-(1H-indol-6-yl)-1,3-thiazol-2-amine derivatives are not readily available, the broader class of 2-aminothiazole (B372263) derivatives has been noted for a wide array of therapeutic actions which often involve enzyme inhibition. mdpi.com For example, certain 2-aminothiazole derivatives have been shown to be potent inhibitors of Poly(ADP-Ribose) Polymerase-1 (PARP-1). nih.gov

Interactive Data Table: Inhibition of Enzymes in the Arachidonic Acid Cascade by N,4-diaryl-1,3-thiazole-2-amine Derivatives

| Compound | Target Enzyme(s) | IC50 / Residual Activity |

| ST-1705 | 5-LO | IC50 of 0.9 ± 0.2 μM |

| ST-1705 | COX-2 | Residual activity of 9.1 ± 1.1% at 10 μM |

| ST-1355 | 5-LO, 12-LO, 15-LO, COX-1, COX-2 | Multi-target inhibitor |

Antiviral Activity Assessment

The antiviral potential of indole and thiazole-containing compounds has been a subject of interest.

Broad-Spectrum Antiviral Activity: Research on novel benzo-heterocyclic amine compounds has demonstrated potent broad-spectrum antiviral activity. nih.gov For instance, certain secondary amine derivatives have shown activity against Coxsackie B3 (CoxB3), Coxsackie B6 (CoxB6), and Hepatitis C virus (HCV). nih.gov Two compounds, 3f and 3g from a synthesized series, exhibited potent activity against both RNA viruses (influenza A, HCV, and Cox B3 virus) and a DNA virus (Hepatitis B virus) at low micromolar concentrations. nih.gov An important structure-activity relationship (SAR) finding was that electron-withdrawing substituents on the aromatic or heteroaromatic ring were favorable for antiviral activity against RNA viruses. nih.gov

Influenza A Virus: In a study of aminothiazole derivatives, 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid (6e) and 3-{(4-acetamidophenyl)[4-(4-trifluoromethylphenyl)-1,3-thiazol-2-yl]amino}propanoic acid (5e) showed significant activity against the influenza A virus. mdpi.com

Other Viruses: The thiazolide class of compounds, which features a thiazole ring, has shown broad-spectrum antiviral activity against viruses such as hepatitis B, hepatitis C, influenza A, and SARS-CoV-2. liverpool.ac.uk

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents.

Cellular Pathway Perturbation Analysis and Signal Transduction Modulation

While specific studies on cellular pathway perturbation by this compound are not detailed in the available literature, related compounds offer some insights. For example, thiazolidin-4-one derivatives, which contain a related thiazole core, have been shown to induce apoptosis through the caspase-3 pathway and affect the cell cycle. mdpi.com

Induction of Apoptosis and Cell Cycle Modulation in Diseased Cells

Apoptosis Induction: Nortopsentin analogues, which are structurally related to indolyl-thiazole compounds, have been shown to possess antiproliferative activity. nih.gov A study on new 1,2,4-oxadiazole (B8745197) compounds, synthesized as potential anticancer agents, reported their ability to inhibit cell growth and induce apoptosis in pancreatic ductal adenocarcinoma (PDAC) cell lines. researchgate.net One compound, 6b , was found to increase apoptosis and inhibit CDK1 expression, a key regulator of the cell cycle. researchgate.net

Cell Cycle Arrest: Some thiazolidine-4-one-phenylaminopyrimidine hybrids have demonstrated the ability to induce apoptosis and affect the cell cycle in chronic myeloid leukemia cells. mdpi.com

Specific Protein-Ligand Interaction Analysis within Biological Systems

Docking Studies: Molecular docking studies have been employed to predict the binding modes of indolyl-thiazole derivatives with their target proteins. For 4-(indol-3-yl)thiazole-2-amines with antimicrobial activity, docking studies suggested that their antibacterial effects may be due to the inhibition of E. coli MurB, while their antifungal activity could be linked to CYP51 inhibition. nih.govresearchgate.net

NADPH Oxidase 2 (NOX2) Inhibition: A series of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based inhibitors, which contain an indole-like core, have been shown to bind to the NADPH interaction site of NOX2, thus preventing its activation. mdpi.com Molecular modeling has supported this mechanism, showing the inhibitors positioned within the NADPH binding site. mdpi.com

Gene Expression and Protein Expression Profiling Studies

Detailed gene and protein expression profiling studies for this compound were not found in the reviewed literature. However, the observed effects on apoptosis and cell cycle modulation by related compounds suggest that they likely influence the expression of genes and proteins involved in these cellular processes, such as caspases and cyclin-dependent kinases. mdpi.comresearchgate.net

Structure Activity Relationship Sar Paradigms for 4 1h Indol 6 Yl 1,3 Thiazol 2 Amine Derivatives

Influence of Substituents on the Indole (B1671886) Moiety on Biological Activity and Selectivity

Research into the SAR of 4-(indol-3-yl)thiazole-2-amines has demonstrated that substitutions on the indole ring play a critical role in modulating antimicrobial activity. nih.gov A study evaluating a series of these compounds against various bacterial strains found that both the position and the electronic nature of the substituents on the indole nucleus significantly impact their minimum inhibitory concentrations (MIC).

For instance, the presence of a methyl group at the 6-position of the indole ring was found to be less active than other substitutions in certain contexts. nih.gov In contrast, a derivative with a 5-chloro substituent on the indole ring exhibited potent antibacterial activity. nih.gov The introduction of a methoxy (B1213986) group at the 5-position of the indole, combined with a methylamino group on the thiazole (B1198619) ring, was shown to be detrimental to the antibacterial activity. nih.gov

The following table summarizes the antimicrobial activity of selected 4-(indol-3-yl)thiazole-2-amine derivatives with varying substituents on the indole moiety, highlighting the impact of these modifications.

| Compound ID | Indole Substituent | Thiazole-2-amine Substituent | MIC (mg/mL) vs. S. Typhimurium | MIC (mg/mL) vs. S. aureus |

| 5d | 6-Me | -NH2 | 0.12 | 0.47 |

| 5m | 5-Cl | -NH2 | 0.06 | 0.23 |

| 5i | 5-OMe | -NHMe | >1.88 | >1.88 |

| 5x | 5-Br | -NH2 | 0.06 | 0.12 |

Role of Substitutions on the 1,3-Thiazol-2-amine Ring in Pharmacological Response

Substitutions on the 1,3-thiazol-2-amine ring are another crucial determinant of the pharmacological response of this class of compounds. Modifications at the 2-amino position and the 5-position of the thiazole ring have been shown to significantly alter the biological activity.

Acylation of the 2-amino group has been explored as a strategy to modulate the activity of these compounds. nih.gov Furthermore, the introduction of a methyl group at the 5-position of the thiazole ring, in conjunction with a 2-methylamino group, had the most negative effect on antibacterial activity in the studied series. nih.gov The unsubstituted 2-amino group appears to be important for activity, as its modification often leads to a decrease in potency. nih.gov

The data below illustrates the effect of substitutions on the 1,3-thiazol-2-amine ring on the antimicrobial potency of these derivatives.

| Compound ID | Indole Substituent | Thiazole Ring Substitutions | MIC (mg/mL) vs. S. Typhimurium | MIC (mg/mL) vs. S. aureus |

| 5a | H | 2-NH2 | 0.23 | 0.94 |

| 5g | H | 2-NHMe | 0.47 | 1.88 |

| 5u | H | 2-NHMe, 5-Me | 0.94 | 3.75 |

| 6a | H | 2-NH-Acyl (Benzoyl) | Not Reported | Not Reported |

Impact of Linker and Spacer Modifications on Compound Efficacy

The current body of scientific literature on 4-(1H-indol-6-yl)-1,3-thiazol-2-amine derivatives primarily focuses on the direct substitution on the indole and thiazole ring systems. There is a notable absence of studies investigating the impact of introducing linker or spacer moieties between these two heterocyclic cores. The direct fusion of the indole and thiazole rings appears to be the central and most explored structural motif. Consequently, the structure-activity relationships concerning the length, flexibility, and chemical nature of any potential linkers on the efficacy of these compounds remain an unelucidated area of research.

Stereochemical Considerations and Enantiomeric Activity Differences in SAR

In the reviewed scientific literature, the synthesis of this compound derivatives has not been reported to introduce chiral centers into the core scaffold, and as such, these molecules are typically achiral. Research has not focused on the introduction of stereocenters, for example, through the addition of chiral side chains, and therefore, there has been no investigation into the enantiomeric activity differences. The impact of stereochemistry on the biological activity of this particular class of compounds is an area that has yet to be explored.

Elucidation of Key Pharmacophoric Features for Optimized Biological Potency

Based on the available structure-activity relationship data, a preliminary pharmacophore model for the antimicrobial activity of this compound derivatives can be proposed. Key features essential for potent activity appear to include:

An indole NH group: This group can act as a hydrogen bond donor, which is a common feature in many biologically active indole-containing compounds.

An unsubstituted 2-aminothiazole (B372263) moiety: The primary amine group seems to be crucial for activity, likely participating in key hydrogen bonding interactions with the biological target. nih.gov

Specific substitution patterns on the indole ring: The presence of a halogen, such as chlorine or bromine, at the 5-position of the indole ring significantly enhances antibacterial potency. nih.gov This suggests that an electron-withdrawing and/or lipophilic group in this region is favorable.

Docking studies on some 4-(indol-3-yl)thiazole-2-amines have suggested that their antibacterial activity may stem from the inhibition of E. coli MurB, a key enzyme in peptidoglycan biosynthesis. nih.gov The antifungal activity, on the other hand, has been proposed to be due to the inhibition of CYP51. nih.gov These computational insights, combined with the SAR data, provide a foundational understanding of the pharmacophoric requirements for this class of compounds. Further targeted studies, including the synthesis of a more diverse range of analogs and more in-depth computational modeling, would be beneficial for the full elucidation and optimization of the key pharmacophoric features.

Pre Clinical Translational Research on 4 1h Indol 6 Yl 1,3 Thiazol 2 Amine Analogs

In Vivo Efficacy Assessment in Relevant Animal Models of Disease (e.g., Infectious Disease Models, Parkinson's Disease Models)

While direct in vivo efficacy studies on 4-(1H-indol-6-yl)-1,3-thiazol-2-amine are not extensively documented in publicly available literature, research on closely related analogs provides significant insights into their potential therapeutic applications. The primary areas of investigation have been infectious diseases, driven by potent in vitro antimicrobial activity, and neurodegenerative conditions like Parkinson's disease, due to the structural similarity of the indole (B1671886) moiety to key neuroactive molecules.

In the context of infectious disease models , the foundation for in vivo assessment is built upon strong in vitro antibacterial and antifungal data. Studies on a series of 4-(indol-3-yl)thiazole-2-amines have demonstrated significant antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain analogs were found to be particularly effective against Staphylococcus aureus and Salmonella Typhimurium. nih.govresearchgate.net Notably, promising compounds from this class showed greater potency against methicillin-resistant S. aureus (MRSA) than the standard antibiotic ampicillin (B1664943), suggesting their potential utility in treating drug-resistant infections. nih.govresearchgate.net These in vitro results strongly support the progression of these analogs into murine models of bacterial infection to assess their ability to reduce bacterial load in key tissues and improve survival rates.

For neurodegenerative disease models , particularly Parkinson's disease, the therapeutic rationale stems from the activity of structurally similar compounds. Analogs incorporating an indoline-6-yl moiety, which is closely related to the indol-6-yl core, have been investigated as inhibitors of NADPH Oxidase 2 (NOX2). mdpi.com Over-activity of NOX2 is linked to oxidative stress and neuroinflammation, key pathological features of Parkinson's disease. mdpi.com One such inhibitor, GSK2795039, which is based on a 3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine skeleton, has demonstrated the ability to cross the blood-brain barrier and has shown potential as a neuroprotective agent. mdpi.com Furthermore, other research has successfully developed thiazole-containing compounds as potent D3 receptor preferring agonists, which have shown efficacy in animal models of Parkinson's disease. acs.org These findings suggest that this compound analogs could be rationally designed to modulate neuroinflammatory pathways or dopamine (B1211576) receptor function, warranting their evaluation in relevant rodent models of Parkinson's disease.

| Analog Class | Disease Model | Observed/Potential In Vivo Efficacy | Key Findings |

|---|---|---|---|

| 4-(Indol-3-yl)thiazole-2-amines | Infectious Disease (Bacterial) | Predicted efficacy based on potent in vitro data | High in vitro activity against MRSA, superior to ampicillin, indicating potential for treating resistant infections. nih.govresearchgate.net |

| 3-(Indolin-6-yl) based NOX2 Inhibitors | Parkinson's Disease / Neurodegeneration | Demonstrated neuroprotective potential | Analogs like GSK2795039 cross the blood-brain barrier and can prevent oxidative stress-related pathogenesis. mdpi.com |

| Tetrahydrobenzo[d]thiazole-2,6-diamine Analogs | Parkinson's Disease | Potent in vivo activity observed | Compounds act as D3 receptor preferring agonists, a validated target for Parkinson's therapy. acs.org |

Pharmacodynamic Evaluation in Live Biological Systems and Biomarker Analysis

The pharmacodynamic (PD) evaluation of this compound analogs focuses on understanding their mechanism of action and dose-response relationship within a living system. This is achieved by measuring specific biomarkers that reflect the compound's effect on its intended biological target and the subsequent physiological changes.

In the context of infectious disease , the primary pharmacodynamic endpoint in an animal model would be the time-dependent reduction of microbial burden in target tissues (e.g., blood, spleen, or lungs). Biomarker analysis would involve quantifying bacterial colony-forming units (CFUs) or fungal burden from tissue homogenates at various time points post-treatment. For antimicrobial 4-(indol-3-yl)thiazole-2-amines, docking studies suggest that their mechanism may involve the inhibition of essential bacterial enzymes like E. coli MurB, providing a specific molecular biomarker that could be assessed. nih.govresearchgate.net

For analogs targeting Parkinson's disease , pharmacodynamic studies would utilize a different set of biomarkers. If the intended mechanism is the inhibition of NOX2, as suggested by research on related indoline (B122111) compounds, key biomarkers would include measuring levels of reactive oxygen species (ROS) and inflammatory cytokines in the brain tissue of animal models. mdpi.com For compounds designed as dopamine receptor agonists, PD evaluation would involve techniques like in vivo microdialysis to measure levels of dopamine and its metabolites in the striatum, or functional assays such as GTPγS binding to assess receptor activation in brain tissue preparations. acs.org

| Therapeutic Area | Potential Pharmacodynamic Endpoint | Associated Biomarker | Method of Analysis |

|---|---|---|---|

| Infectious Disease | Reduction of microbial load | Bacterial Colony Forming Units (CFU) | Quantitative culture of tissue homogenates |

| Parkinson's Disease | Target engagement (NOX2 Inhibition) | Reactive Oxygen Species (ROS) levels | Fluorescent probe assays in brain tissue |

| Parkinson's Disease | Target engagement (Dopamine Receptor Agonism) | GTPγS binding | Radioligand binding assays on brain membranes |

| Parkinson's Disease | Neuroprotection | Tyrosine Hydroxylase (TH) positive neurons | Immunohistochemistry of brain sections |

Lead Optimization Strategies for Enhanced Efficacy and Potency

Lead optimization is a critical phase in preclinical research, where the chemical structure of a promising compound is systematically modified to enhance its desired properties. For analogs of this compound, optimization efforts are guided by structure-activity relationship (SAR) studies.

Research on 4-(indol-3-yl)thiazole-2-amines as antimicrobial agents has provided a clear SAR roadmap. nih.govresearchgate.net These studies revealed that substitutions at various positions on both the indole and thiazole (B1198619) rings significantly impact potency. For example, the introduction of a methylamino group at the 2-position of the thiazole ring was found to be detrimental to antibacterial activity. nih.gov Conversely, specific substitutions on the indole ring were found to be highly favorable. This systematic approach allows medicinal chemists to fine-tune the molecule to maximize its interaction with the biological target while potentially minimizing off-target effects.

Broader strategies in drug design, such as molecular hybridization, have also been applied to this class of compounds. nih.gov This approach involves combining two or more pharmacophores from different biologically active molecules into a single entity to improve the activity profile. nih.gov For the indolyl-thiazole scaffold, this could mean incorporating moieties known to enhance cell permeability or target binding. Bioisosteric replacement, where one functional group is replaced with another that has similar physical or chemical properties, is another key strategy used to optimize pharmacokinetic and pharmacodynamic properties. researchgate.net

| Compound Series | Structural Modification | Impact on Potency/Efficacy | Rationale/Observation |

|---|---|---|---|

| 4-(Indol-3-yl)thiazole-2-amines | Substitution of 2-amino group with 2-methylamino group | Decreased antibacterial activity | The unsubstituted amino group appears crucial for target interaction. nih.gov |

| 4-(Indol-3-yl)thiazole-2-amines | Addition of a methyl group at the 5-position of the thiazole ring | Negative effect on antibacterial activity | Steric hindrance at this position may disrupt binding. nih.gov |

| Triazeneindole Analogs | Addition of a fluorine atom at the C-6 position of the indole ring | Significantly increased activity against MRSA | Fluorine substitution can enhance binding affinity and metabolic stability. mdpi.com |

| General Thiazolidin-4-ones | Bioisosteric replacement of -CH= with -N= at C-2 phenyl moiety | Enhanced anti-HIV activity | Improves the electronic properties and potential hydrogen bonding of the molecule. researchgate.net |

Future Research Trajectories and Unaddressed Questions for 4 1h Indol 6 Yl 1,3 Thiazol 2 Amine

Exploration of Novel Biological Targets and Expansion into New Therapeutic Areas

The documented bioactivity of the indole (B1671886) and thiazole (B1198619) moieties suggests that their combination could yield compounds with a broad therapeutic window. nih.govmdpi.com Current research on similar indole-thiazole structures has largely focused on antimicrobial and anticancer applications. mdpi.comresearchgate.netnih.gov Future research should systematically explore novel biological targets to unlock the full potential of 4-(1H-indol-6-yl)-1,3-thiazol-2-amine and its analogues.

Expanding screening programs to include a wider range of enzyme and receptor assays is a critical next step. For instance, given the role of eicosanoids in inflammation, derivatives of N,4-diaryl-1,3-thiazole-2-amine have been investigated as inhibitors of key enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2). nih.gov This precedent suggests that this compound could be evaluated for its anti-inflammatory potential by targeting these pathways. Furthermore, other thiazole-containing compounds have shown promise as inhibitors of Poly(ADP-Ribose) Polymerase-1 (PARP-1), a crucial target in cancer therapy, and as anticonvulsant agents. mdpi.comnih.gov Investigating the activity of this specific indole-thiazole structure against neurological targets, such as cholinesterases for Alzheimer's disease or various receptors implicated in seizure disorders, could open up entirely new therapeutic applications. mdpi.com

| Potential Therapeutic Area | Potential Biological Target(s) | Rationale Based on Scaffold |

|---|---|---|

| Inflammatory Diseases (e.g., Rheumatoid Arthritis) | 5-Lipoxygenase (5-LO), Cyclooxygenase (COX) enzymes | N,4-diaryl-1,3-thiazole-2-amines show inhibitory activity against eicosanoid metabolism enzymes. nih.gov |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Cholinesterases (AChE, BChE), Kinases (e.g., GSK-3β) | Indole and thiazole scaffolds are common in CNS-active agents. mdpi.com |

| Epilepsy/Convulsive Disorders | Ion channels (e.g., sodium, calcium), GABA receptors | Thiazole-based compounds have demonstrated significant anticonvulsant activity. nih.gov |

| Viral Infections | Viral enzymes (e.g., proteases, reverse transcriptase) | Indole moiety is present in anti-HIV drugs like delavirdine. nih.gov |

| Cardiovascular Diseases | Thromboxane-A synthase, Kinases involved in platelet aggregation | Indole-thiazolidinone derivatives have shown potential affinity for cardiovascular targets. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Modern drug discovery increasingly leverages computational tools to accelerate the development pipeline. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful strategy for designing and optimizing derivatives of this compound. These technologies can be applied to build predictive Quantitative Structure-Activity Relationship (QSAR) models, which can guide the synthesis of new analogues with enhanced potency and selectivity. excli.de

In silico docking studies can predict the binding affinity of novel derivatives against a wide range of biological targets, helping to prioritize synthetic efforts. researchgate.netimpactfactor.org For example, docking has been used to suggest that the antibacterial activity of some 4-(indol-3-yl)thiazole-2-amines may stem from the inhibition of E. coli MurB, while antifungal activity could be linked to CYP51 inhibition. mdpi.comresearchgate.net AI algorithms can perform virtual screening of vast compound libraries to identify novel derivatives with desirable characteristics or even generate entirely new molecular structures (de novo design) based on the this compound scaffold. Furthermore, ML models can predict crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with favorable drug-like profiles, such as good oral bioavailability, early in the design phase. mdpi.com

Development of Advanced Drug Delivery Systems for Enhanced Therapeutic Outcomes

The therapeutic efficacy of a promising compound can be limited by poor pharmacokinetic properties, such as low solubility or rapid metabolism. Future research should focus on the development of advanced drug delivery systems to enhance the therapeutic outcomes of this compound. Encapsulating the compound in nanoparticle-based systems, such as liposomes or polymeric nanoparticles, could improve its solubility, protect it from premature degradation, and facilitate targeted delivery to specific tissues or cells, such as tumors. This approach can increase the drug's concentration at the site of action while minimizing systemic exposure and potential side effects. Another avenue is the development of prodrugs, where the parent compound is chemically modified to improve its bioavailability, with the active form being released in vivo through enzymatic or chemical cleavage.

Multi-target Drug Design Approaches to Address Complex Pathologies

Complex diseases like cancer and chronic inflammatory conditions are often driven by the dysregulation of multiple signaling pathways. nih.gov A single-target drug may therefore have limited efficacy or be susceptible to the development of resistance. The concept of polypharmacology, which involves designing single molecules that can modulate multiple targets, is a promising strategy for treating such complex pathologies. mdpi.comnih.gov

The this compound scaffold is an ideal starting point for multi-target drug design. Research has already demonstrated the potential of related structures to act as multi-target agents. For example, certain N,4-diaryl-1,3-thiazole-2-amines can dually inhibit 5-LO and COX-2, offering a more comprehensive anti-inflammatory effect. nih.gov In the context of cancer, novel thiazolyl-indole-2-carboxamide derivatives have been designed to inhibit multiple key protein kinases, including EGFR, HER2, VEGFR-2, and CDK2. nih.gov Future work could focus on rationally designing derivatives of this compound that simultaneously inhibit key targets in cancer cell proliferation and angiogenesis or modulate parallel inflammatory pathways. This approach could lead to more robust and durable therapeutic responses.

Collaborative and Interdisciplinary Research Imperatives for Comprehensive Understanding

To fully realize the therapeutic potential of this compound, a highly collaborative and interdisciplinary research approach is imperative. The complexity of modern drug development necessitates the integration of expertise from various scientific fields.

This collaborative effort should include:

Medicinal and Synthetic Chemists: To devise efficient synthetic routes for the parent compound and its novel derivatives. nih.govresearchgate.net